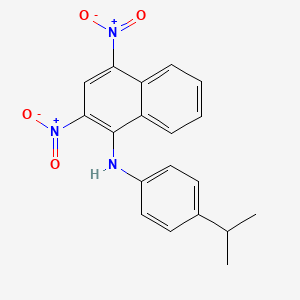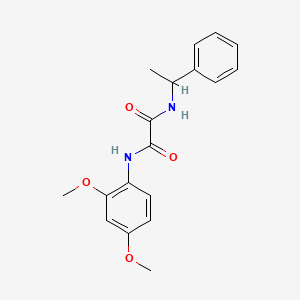![molecular formula C22H18BrN3O2 B5016633 5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)
5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMB and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of BMB is not well understood. However, studies have shown that BMB inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. BMB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BMB has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. Studies have shown that BMB inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. BMB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BMB has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMB has several advantages and limitations for lab experiments. One of the main advantages of BMB is its potential therapeutic applications. BMB has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, BMB has been used in research studies to investigate its mechanism of action and to understand its biochemical and physiological effects.
One of the main limitations of BMB is its complex synthesis method. The synthesis of BMB requires skilled chemists and specialized equipment, making it a challenging compound to produce. Additionally, BMB has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of BMB. One potential direction is to investigate its potential therapeutic applications in cancer treatment. Studies have shown that BMB has anti-cancer and anti-tumor properties, making it a potential candidate for cancer treatment. Another potential direction is to investigate its mechanism of action and to understand its biochemical and physiological effects in more detail. Additionally, future research could focus on developing more efficient synthesis methods for BMB and improving its solubility in water to make it more accessible for use in experiments.
Conclusion:
In conclusion, BMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of BMB is a complex process that requires skilled chemists and specialized equipment. BMB has been extensively used in scientific research due to its potential therapeutic applications, mechanism of action, and biochemical and physiological effects. Although BMB has several advantages for lab experiments, it also has limitations, including its complex synthesis method and limited solubility in water. There are several future directions for the research of BMB, including investigating its potential therapeutic applications in cancer treatment and improving its solubility in water to make it more accessible for use in experiments.
Synthesemethoden
The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. This intermediate is then reacted with 4-(5-methyl-1H-benzimidazol-2-yl)aniline to form the final product, BMB. The synthesis of BMB is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively used in scientific research due to its potential therapeutic applications. Studies have shown that BMB has anti-inflammatory, anti-cancer, and anti-tumor properties. BMB has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, BMB has been used in research studies to investigate its mechanism of action and to understand its biochemical and physiological effects.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-13-3-9-18-19(11-13)26-21(25-18)14-4-7-16(8-5-14)24-22(27)17-12-15(23)6-10-20(17)28-2/h3-12H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDYXFMZYVZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)


![{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5016584.png)
![methyl 4-oxo-4-[4-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenoxy)-1-piperidinyl]butanoate](/img/structure/B5016599.png)
![2-acetyl-7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5016610.png)

![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![2-benzyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5016629.png)
![4-{[3-ethoxy-4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5016645.png)